![molecular formula C14H24O B12689589 2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran CAS No. 94278-45-2](/img/structure/B12689589.png)
2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Methylcyclohex-3-en-1-yl)propyl]tetrahydrofuran is a heterocyclic organic compound with the molecular formula C14H24O and a molecular weight of 208.34 g/mol . It is known for its unique structure, which includes a tetrahydrofuran ring and a methylcyclohexene moiety. This compound is used in various research and industrial applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[2-(4-Methylcyclohex-3-en-1-yl)propyl]tetrahydrofuran can be achieved through several routes. One common method involves the radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid, using manganese (II) acetate and cobalt (II) acetate as catalysts . This reaction yields the desired product with high efficiency. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
2-[2-(4-Methylcyclohex-3-en-1-yl)propyl]tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene ring, using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Methylcyclohex-3-en-1-yl)propyl]tetrahydrofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Methylcyclohex-3-en-1-yl)propyl]tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
2-[2-(4-Methylcyclohex-3-en-1-yl)propyl]tetrahydrofuran can be compared with similar compounds such as 2-[2-(4-Methyl-3-cyclohexen-1-yl)propyl]cyclopentanone (Nectaryl) . While both compounds share a similar cyclohexene moiety, their unique structural differences result in distinct chemical and physical properties. Nectaryl, for example, is primarily used as a fragrance due to its fruity odor, whereas this compound has broader applications in research and industry .
Eigenschaften
CAS-Nummer |
94278-45-2 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
2-[2-(4-methylcyclohex-3-en-1-yl)propyl]oxolane |
InChI |
InChI=1S/C14H24O/c1-11-5-7-13(8-6-11)12(2)10-14-4-3-9-15-14/h5,12-14H,3-4,6-10H2,1-2H3 |
InChI-Schlüssel |
ODEPOTOWUZWOLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1)C(C)CC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


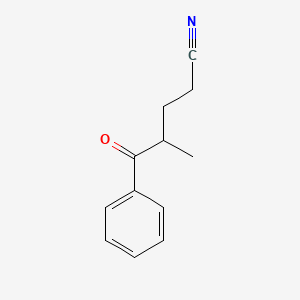
![zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride](/img/structure/B12689524.png)



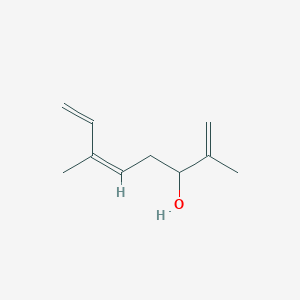
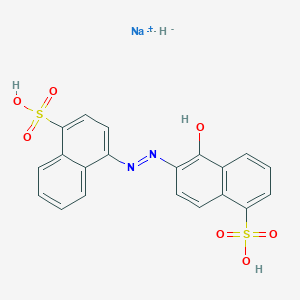

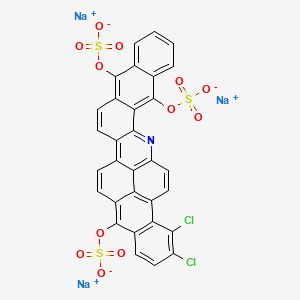
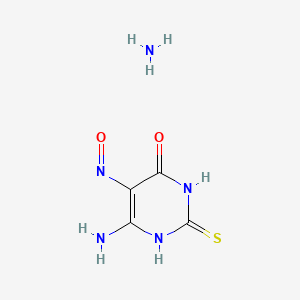
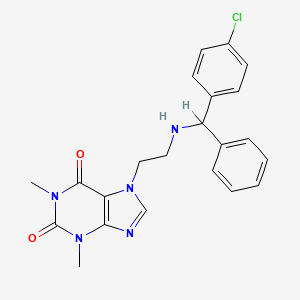
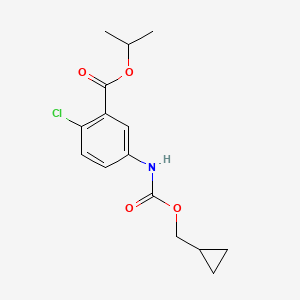

![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)
